molecular formula C6H11NO2 B1358027 Ethyl azetidine-3-carboxylate CAS No. 791775-01-4

Ethyl azetidine-3-carboxylate

Cat. No.: B1358027
CAS No.: 791775-01-4
M. Wt: 129.16 g/mol
InChI Key: CMXMEUUHZBOBGZ-UHFFFAOYSA-N
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Description

Ethyl azetidine-3-carboxylate: is a heterocyclic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing rings that exhibit significant strain due to their small ring size. This strain imparts unique reactivity to azetidines, making them valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

Chemistry: Ethyl azetidine-3-carboxylate is used as a building block in the synthesis of various heterocyclic compounds. Its strained ring system makes it a valuable intermediate for the construction of more complex molecules .

Biology: In biological research, this compound is studied for its potential as a scaffold in drug design. Its unique structure allows for the exploration of new pharmacophores .

Medicine: Medicinal chemistry applications include the development of new therapeutic agents. Azetidine derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various chemical processes .

Mechanism of Action

The reactivity of azetidines is driven by a considerable ring strain . The plausible mechanism for the formation of side product 3-alkoxyazetidines might involve an initial intramolecular nucleophilic displacement to yield bicyclic aziridinium ion, which underwent alcoholysis .

Safety and Hazards

Ethyl azetidine-3-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent developments in synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons have been addressed . Future research may focus on the utilization of β-lactam synthon protocol for the preparation of functionally enriched heterocyclic scaffolds having biological relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for ethyl azetidine-3-carboxylate typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Uniqueness: Ethyl azetidine-3-carboxylate stands out due to its ethyl ester group, which imparts different solubility and reactivity characteristics compared to its analogues. This makes it particularly useful in specific synthetic and medicinal applications .

Properties

IUPAC Name

ethyl azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-7-4-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXMEUUHZBOBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617275
Record name Ethyl azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791775-01-4
Record name Ethyl azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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